5-Methyl-2-phenylmorpholine
Overview
Description
5-Methyl-2-phenylmorpholine is a heterocyclic organic compound that belongs to the class of phenylmorpholines. This compound features a morpholine ring substituted with a methyl group at the 5-position and a phenyl group at the 2-position. Phenylmorpholines are known for their diverse pharmacological activities and have been studied for various applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-phenylmorpholine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-phenyl-1,3-propanediol with methylamine under acidic conditions to form the morpholine ring. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid, and the mixture is heated to facilitate cyclization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation of the final product to ensure high purity and yield. Techniques such as distillation, crystallization, and chromatography are commonly employed in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-2-phenylmorpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce reduced derivatives.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Nitro or halogen-substituted phenylmorpholines.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its pharmacological activities, including potential use as a psychostimulant or appetite suppressant.
Industry: Utilized in the production of specialty chemicals and as a building block for the synthesis of other heterocyclic compounds.
Mechanism of Action
The mechanism of action of 5-Methyl-2-phenylmorpholine involves its interaction with specific molecular targets. It is thought to act as a central nervous system stimulant by inhibiting the reuptake of neurotransmitters such as norepinephrine and dopamine. This leads to an increase in the levels of these neurotransmitters in the synaptic cleft, enhancing their effects on the central nervous system. The compound may also act as a monoamine oxidase inhibitor, further contributing to its stimulant properties.
Comparison with Similar Compounds
Phenmetrazine: A psychostimulant with a similar structure, known for its appetite suppressant properties.
Phendimetrazine: Another stimulant with structural similarities, used for weight loss.
Isophenmetrazine: A compound with similar pharmacological activities.
Uniqueness: 5-Methyl-2-phenylmorpholine is unique due to its specific substitution pattern on the morpholine ring, which imparts distinct pharmacological properties. Its combination of a methyl group at the 5-position and a phenyl group at the 2-position differentiates it from other phenylmorpholines, potentially leading to unique interactions with biological targets and distinct therapeutic applications.
Properties
IUPAC Name |
5-methyl-2-phenylmorpholine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-9-8-13-11(7-12-9)10-5-3-2-4-6-10/h2-6,9,11-12H,7-8H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQHGEOIBMBXJGV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC(CN1)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601342176 | |
Record name | Isophenmetrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601342176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80123-66-6 | |
Record name | Isophenmetrazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080123666 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isophenmetrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601342176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ISOPHENMETRAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UA7BGB6LZ3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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